n-Fluoropentachloropyridinium triflate

説明

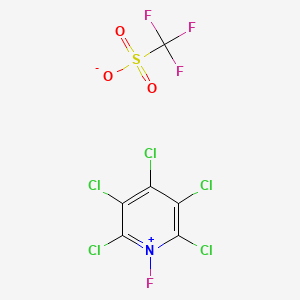

N-Fluoropentachloropyridinium triflate is an organofluorine compound with the formula [C5H5NF]O3SCF3 . It is a white solid with low solubility in polar organic solvents . The compound is used as an electrophilic fluorinating agent . It is a salt, consisting of the N-fluoropyridinium cation ([C5H5NF]+) and the triflate anion .

Synthesis Analysis

This compound can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Molecular Structure Analysis

The molecular formula of this compound is C6H5F4NO3S . The average mass is 247.167 Da and the monoisotopic mass is 246.992630 Da .Chemical Reactions Analysis

This compound can be used as an electrophilic fluorinating agent or one-electron oxidant . Organoselenium catalysis enables an efficient synthesis of oxygen and nitrogen heterocycles via exo-cyclization under mild conditions in the presence of 1-fluoropyridinium triflate . The reaction offers good functional group tolerance and excellent regioselectivity .Physical And Chemical Properties Analysis

This compound is a white solid with low solubility in polar organic solvents . The melting point is 185–187 °C . The density is estimated to be 1.5493 . It is stored at 0-6°C . It is sensitive to moisture .科学的研究の応用

Fluoro-lactonization in Organic Chemistry

The research by Okada et al. (1997) demonstrates the use of n-Fluoropentachloropyridinium triflate in fluoro-lactonization of 4-alkenoic acid derivatives. This process is significant in organic chemistry, as it proceeds in a regioselective manner and possibly involves aryl-stabilized αfluorocarboc intermediates.

Application in Medicinal Chemistry and Synthesis

The work by Wang et al. (2009) highlights the application of this compound in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This method is crucial for medicinal chemistry and synthesis due to its versatility and applicability in converting triflamide into a range of functional groups.

Radiolabeling in Nuclear Medicine

Davis and Fettinger's (2018) study on N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate details here focuses on a precursor required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate. This compound is used in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine.

Synthesis of Electrophilic N-F Reagents

The research by Pereira et al. (2016) discusses the synthesis of a new electrophilic N-F reagent using N-fluoro-2,3,4,5,6-pentachloropyridinium triflate. This reagent is more reactive than Selectfluor, indicating its potential in various chemical syntheses.

Development of Novel Fluorination Reagents

In a 2014 study, Umemoto explores the development of various fluorination reagents, including N-fluoropyridinium salt series. This research contributes significantly to advancing fluorine chemistry, providing new areas and significant development in the field.

Reactions of N-Substituted Pyridinium Salts

Umemoto et al.'s (1996) study details here investigates the reactions of N-fluoropyridinium triflate with bases, leading to various pyridine derivatives. This research enhances our understanding of the chemical behavior of these compounds.

作用機序

N-Fluoropentachloropyridinium triflate can exert very high selectivity based on the difference of electron density . N,N′-Difluoro-2,2′-bipyridinium salts IIIa, b were developed as highly reactive electrophilic fluorinating reagents with high effective fluorine contents, which were selected as the most powerful ones in a series of N,N′-difluoro-2,2′-, -2,4′-, -3,3′-, and -4,4′-bipyridinium salts synthesized .

Safety and Hazards

特性

IUPAC Name |

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFUZJVNPWXHOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。